molecular formula C7H5Br2ClO B6296196 5-Chloro-2,3-dibromoanisole CAS No. 174913-35-0

5-Chloro-2,3-dibromoanisole

Cat. No. B6296196
CAS RN: 174913-35-0
M. Wt: 300.37 g/mol
InChI Key: JDEXVOQSUCJVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,3-dibromoanisole is a chemical compound with the molecular formula C7H5Br2ClO and a molecular weight of 300.38 . Its IUPAC name is 1,2-dibromo-5-chloro-3-methoxybenzene . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-dibromoanisole consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and one methoxy group . The InChI code for this compound is 1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 .


Physical And Chemical Properties Analysis

5-Chloro-2,3-dibromoanisole is a solid at room temperature . It has a molecular weight of 300.38 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis

“5-Chloro-2,3-dibromoanisole” is a chemical compound that has gained significant attention in recent years due to its diverse properties and potential applications in various fields of research and industry. It can be used as a starting material or intermediate in the synthesis of other complex molecules .

Organoborane Compounds

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . “5-Chloro-2,3-dibromoanisole” could potentially be used in the synthesis of these borinic acids and their derivatives .

Cross-Coupling Reactions

Organoboron compounds are considered as a mainstay in modern organic chemistry for the construction of carbon–carbon (Suzuki–Miyaura cross-coupling, Petasis reaction, etc.) or carbon–heteroatom bonds (Chan–Lam–Evans coupling, oxidation, etc.) . “5-Chloro-2,3-dibromoanisole” could potentially be used in these cross-coupling reactions .

Catalysis

Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc., and catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions . “5-Chloro-2,3-dibromoanisole” could potentially be used in these catalytic processes .

Medicinal Chemistry

Organoboron compounds, including borinic acids, have found applications in medicinal chemistry . While specific applications of “5-Chloro-2,3-dibromoanisole” in medicinal chemistry are not mentioned, it could potentially be used in the synthesis of bioactive compounds .

Polymer and Optoelectronics Materials

Borinic acids and their chelate derivatives are used in the creation of polymer or optoelectronics materials . “5-Chloro-2,3-dibromoanisole” could potentially be used in the synthesis of these materials .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

1,2-dibromo-5-chloro-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEXVOQSUCJVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-dibromoanisole

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